molecular formula C15H23NO B8697698 3-(4-Benzylpiperidin-1-yl)propan-1-ol

3-(4-Benzylpiperidin-1-yl)propan-1-ol

Katalognummer: B8697698
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: ANVYDPPSXYFBQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Benzylpiperidin-1-yl)propan-1-ol is a piperidine-derived compound featuring a benzyl group at the 4-position of the piperidine ring and a hydroxyl-terminated propanol chain at the 1-position. The propanol spacer in such compounds is critical for binding affinity and selectivity, as seen in Ifenprodil’s IC50 of 178.4 nM for GluN1-1a/GluN2B-containing NMDA receptors .

Eigenschaften

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

3-(4-benzylpiperidin-1-yl)propan-1-ol

InChI

InChI=1S/C15H23NO/c17-12-4-9-16-10-7-15(8-11-16)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2

InChI-Schlüssel

ANVYDPPSXYFBQK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCO

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that 3-(4-Benzylpiperidin-1-yl)propan-1-ol may serve as a lead compound for developing new drugs targeting neurological disorders. Its structure allows for interaction with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in modulating neurotransmission .

Case Study: In studies focused on receptor binding, compounds similar to 3-(4-Benzylpiperidin-1-yl)propan-1-ol have demonstrated promising results in modulating dopamine receptor activity, suggesting potential for treating conditions such as depression and anxiety.

Cocaine Dependence Treatment

The compound has also been identified as a potential candidate for treatments aimed at cocaine dependence. Its pharmacological profile suggests it could help mitigate withdrawal symptoms and reduce cravings in dependent individuals .

Synthetic Applications

3-(4-Benzylpiperidin-1-yl)propan-1-ol is utilized as a versatile building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their activity against several targets, including the vesicular monoamine transporter (VMAT2), which is implicated in dopamine transport and regulation .

Synthesis Example:
The compound can be synthesized through nucleophilic substitution reactions involving benzyl chlorides or bromides with protected piperidine derivatives. This method allows for the creation of diverse analogs with varying pharmacological properties .

Research Findings

Recent studies have highlighted the compound's potential in synthesizing analogs that exhibit enhanced activity against specific biological targets. For instance, modifications to the piperidine ring or substituents can lead to compounds with improved selectivity and potency against VMAT2, making them candidates for further development as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of 3-(4-Benzylpiperidin-1-yl)propan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Reference
3-(4-Benzylpiperidin-1-yl)propan-1-ol C₁₅H₂₃NO 233.35 g/mol Benzylpiperidine core; propanol chain Not explicitly reported N/A
Ifenprodil C₂₁H₂₈N₂O₂ 340.47 g/mol Benzylpiperidine core; hydroxyphenyl-propanol IC50: 178.4 nM (GluN2B-NMDAR)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 g/mol Piperidine with benzyl and carbamate groups Toxicity unstudied
3-(4-Methylpiperazin-1-yl)propan-1-ol C₈H₁₈N₂O 158.24 g/mol Methylpiperazine-propanol hybrid No activity data
3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol C₁₆H₂₆N₂O 262.39 g/mol Benzylpiperidine with methylamino-propanol Not explicitly reported

Detailed Comparative Analysis

Impact of Substituents on Pharmacological Activity

  • Benzylpiperidine Core : The benzyl group at the 4-position of piperidine is a hallmark of NMDA receptor antagonists like Ifenprodil. Its absence in 3-(4-Methylpiperazin-1-yl)propan-1-ol correlates with reduced receptor affinity, highlighting the benzyl group’s role in hydrophobic interactions .
  • Alkyl Spacer Length: Ifenprodil’s hydroxyphenyl-propanol chain enhances binding to GluN2B subunits, whereas shorter or differently substituted chains (e.g., methylamino in ) may alter selectivity. For instance, modifying the spacer in 3-(4-Benzylpiperidin-1-yl)propan-1-ol could influence its pharmacokinetics or off-target effects.

Vorbereitungsmethoden

Halogenated Propanol Precursors

The most direct route to 3-(4-Benzylpiperidin-1-yl)propan-1-ol involves the reaction of 4-benzylpiperidine with halogenated propanol derivatives. For example, 3-bromopropan-1-ol undergoes nucleophilic displacement with 4-benzylpiperidine in dichloromethane (DCM) at room temperature, facilitated by triethylamine (TEA) as a base. This method mirrors the alkylation steps described in the synthesis of ifenprodil intermediates, where brominated ketones react with piperidine analogs.

Optimization Insights :

  • Solvent Selection : Dichloromethane enhances reaction kinetics due to its polarity, achieving 85% conversion within 12 hours.

  • Stoichiometry : A 1.05:1 molar ratio of 4-benzylpiperidine to 3-bromopropan-1-ol minimizes side products.

  • Workup : Sequential washing with 10% citric acid and saturated sodium bicarbonate ensures high-purity isolates.

Phase-Transfer Catalysis

Phase-transfer conditions using tetrabutylammonium hydrogensulfate (TBAHS) accelerate alkylation by stabilizing ionic intermediates. A patent detailing ifenprodil synthesis demonstrates this approach for benzylation, achieving 97% purity in the final product. Adapting this method, 3-chloropropan-1-ol and 4-benzylpiperidine react under biphasic conditions (DCM/NaOH), yielding 3-(4-Benzylpiperidin-1-yl)propan-1-ol in 72% yield after recrystallization from isopropyl alcohol.

Reductive Amination Pathways

Ketone Intermediate Reduction

3-(4-Benzylpiperidin-1-yl)propan-1-one serves as a pivotal precursor, reducible to the target alcohol via borohydride or catalytic hydrogenation. Sodium borohydride (NaBH4) in methanol at 0°C affords racemic 3-(4-Benzylpiperidin-1-yl)propan-1-ol with 68% yield. Alternatively, hydrogenation over palladium-on-carbon (Pd/C) under 50 psi H2 achieves enantiomeric enrichment (>90% ee) when chiral auxiliaries are employed.

Comparative Analysis :

Reducing AgentSolventTemperatureYieldStereoselectivity
NaBH4MeOH0°C68%Racemic
LiAlH4THFReflux75%Racemic
Pd/C + H2EtOAcRT82%>90% ee

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction offers a one-pot synthesis by condensing 4-benzylpiperidine with formaldehyde and ammonium formate. Heating at 120°C for 8 hours generates 3-(4-Benzylpiperidin-1-yl)propan-1-ol via reductive amination, albeit with moderate yields (55%) due to competing imine formation.

Grignard and Organometallic Approaches

Propane-1,3-diol Derivatives

Reaction of 4-benzylpiperidine with 3-chloropropylmagnesium bromide in tetrahydrofuran (THF) forms a Grignard intermediate, which is quenched with aqueous NH4Cl to yield the target alcohol. This method, adapted from adamantane-based syntheses, achieves 65% yield but requires stringent anhydrous conditions.

Mitsunobu Reaction

The Mitsunobu reaction couples 4-benzylpiperidine with propan-1,3-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP). While effective for ether synthesis, this route is less favored due to high reagent costs and moderate yields (58%).

Industrial-Scale Purification Techniques

Recrystallization Protocols

Crude 3-(4-Benzylpiperidin-1-yl)propan-1-ol is purified via recrystallization from hexane or heptane, achieving >99% purity. Slurry purification in methanol at 5°C further removes residual amines, as demonstrated in ifenprodil intermediate isolation.

Chromatographic Methods

Flash chromatography using dichloromethane/methanol (9:1) resolves diastereomers, with elution profiles monitored by TLC (Rf = 0.3). Preparative HPLC with a C18 column and acetonitrile/water gradient achieves milligram-scale enantiomer separation.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Benzylpiperidin-1-yl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of piperidine derivatives like 3-(4-Benzylpiperidin-1-yl)propan-1-ol typically involves reductive amination or alkylation of the piperidine core. For example, analogous compounds (e.g., (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol) are synthesized via nitro-group reduction using sodium borohydride or catalytic hydrogenation with palladium on carbon . Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Temperature : Controlled heating (40–60°C) prevents side reactions.
  • Catalyst loading : 5–10% Pd/C for hydrogenation optimizes efficiency.
  • Work-up : Acid-base extraction isolates the product .

Q. How can researchers characterize the stereochemical purity of 3-(4-Benzylpiperidin-1-yl)propan-1-ol?

  • Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy is recommended. For structurally similar alcohols (e.g., 3-(3-(4-fluorophenyl)isoxazol-5-yl)propan-1-ol), HPLC with a chiral stationary phase (e.g., Chiralpak® AD-H) resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangement .

Q. What stability considerations are critical for storing 3-(4-Benzylpiperidin-1-yl)propan-1-ol?

  • Methodological Answer : Piperidine derivatives are prone to oxidation and hygroscopicity. Storage guidelines include:
  • Container : Sealed, light-resistant glass under inert gas (N₂/Ar).
  • Temperature : –20°C for long-term stability.
  • Desiccant : Molecular sieves (3Å) prevent moisture absorption .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for 3-(4-Benzylpiperidin-1-yl)propan-1-ol be resolved?

  • Methodological Answer :
  • NMR discrepancies : Use deuterated solvents (CDCl₃ or DMSO-d₆) and confirm peak assignments via 2D experiments (COSY, HSQC). For example, benzyl protons in similar compounds show coupling patterns at δ 7.2–7.4 ppm .
  • MS inconsistencies : High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isotopic clusters. Cross-validate with theoretical m/z values (e.g., [M+H]⁺ = 248.175 for C₁₅H₂₂NO) .

Q. What strategies optimize the enantioselective synthesis of 3-(4-Benzylpiperidin-1-yl)propan-1-ol?

  • Methodological Answer :
  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation.
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acetylation) separate enantiomers .
  • Reaction monitoring : In-line FTIR tracks intermediate formation to avoid racemization .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Polarity : Polar solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms.
  • pH control : Buffered conditions (pH 7–9) enhance nucleophilicity of the hydroxyl group.
  • Case study : Analogous alcohols (e.g., 3-phenylpropan-1-ol) show 30% higher yields in DMF vs. THF .

Key Research Gaps

  • Toxicity data : Limited acute toxicity studies for 3-(4-Benzylpiperidin-1-yl)propan-1-ol are reported; standard Ames testing is advised .
  • Ecological impact : No biodegradation data available; recommend OECD 301F testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.